![molecular formula C18H14F2N2O2 B2978811 2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-61-6](/img/structure/B2978811.png)
2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Description
2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C18H14F2N2O2 and its molecular weight is 328.319. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A novel series of pyrroloquinoline derivatives have been synthesized, showing significant antibacterial activity against both gram-positive and gram-negative bacteria. The compounds exhibit minimum inhibitory concentrations (MICs) indicating effectiveness against E. coli, S. aureus, and E. faecalis, underscoring their potential as antibacterial agents (Largani et al., 2017).
Anion Sensing
Compounds utilizing the 3,4-difluoro-1H-pyrrole moiety have been developed as neutral anion receptors. These entities bind anions such as fluoride, chloride, or dihydrogen phosphate with significantly enhanced affinity compared to their non-fluorinated counterparts. This quality enables their use as naked-eye sensors for phosphate anion, demonstrating the utility of fluorinated compounds in the development of chemical sensors (Anzenbacher et al., 2000).
Fluorescent Chemosensors
A fluorescent sensor with a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit has been synthesized for selective and sensitive detection of Zn(2+) over other cations in aqueous solution. This sensor's ability to distinguish Zn(2+) from Cd(2+) through fluorescence enhancement and binding mode differences illustrates the role of fluorinated quinoline derivatives in the development of selective chemosensors for metal ions (Li et al., 2014).
Organic Synthesis
Research into the recyclization of pyrroloquinoline derivatives has led to the development of methods for synthesizing diverse organic compounds. For example, the reaction of pyrrolo[2,1-a][1,4]oxazinetriones with o-phenylenediamine forms quinoxalinones, demonstrating the versatility of pyrroloquinoline derivatives in synthesizing complex heterocyclic structures (Tretyakov & Maslivets, 2020).
properties
IUPAC Name |
2,6-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYSTYJQNQLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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